molecular formula C22H21FN2O5 B2789408 5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898465-41-3

5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2789408
CAS No.: 898465-41-3
M. Wt: 412.417
InChI Key: FFZPJGWMWTXJQA-UHFFFAOYSA-N
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Description

5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound that features a pyranone core, a fluorophenyl group, and a furan-2-carbonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps. One common approach is to start with the preparation of the pyranone core, followed by the introduction of the fluorophenyl group and the furan-2-carbonyl piperazine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • 4-Hydroxy-2-quinolones

Uniqueness

5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5/c23-17-5-3-16(4-6-17)14-30-21-15-29-18(12-19(21)26)13-24-7-9-25(10-8-24)22(27)20-2-1-11-28-20/h1-6,11-12,15H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZPJGWMWTXJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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